

An In-depth Technical Guide to Benzyl 4-bromobutanoate

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Compound of Interest

Compound Name: Benzyl 4-bromobutanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 4-bromobutanoate**, a versatile chemical intermediate. The document details its chemical and physical properties, synthesis protocols, and applications in research and development, particularly within the pharmaceutical and chemical biology sectors.

Chemical Identity and Properties

Benzyl 4-bromobutanoate is a functionalized ester containing both a reactive bromine atom and a benzyl-protected carboxylic acid. This dual functionality makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for **Benzyl 4-bromobutanoate**

Identifier	Value
CAS Number	126430-46-4[1][2][3][4][5]
Molecular Formula	C11H13BrO2[1][2][3][5][6]
Molecular Weight	257.12 g/mol [1][2][3][5]
InChI Key	JJUJDJNFXYNOKI-UHFFFAOYSA-N[7]
SMILES	C1=CC=C(C=C1)COC(=O)CCCB[7]

Table 2: Physicochemical Properties of **Benzyl 4-bromobutanoate**

Property	Value	Source
Appearance	Colorless oil or clear, faint yellow liquid	[2][4][8]
Purity	Typically ≥95% - 98%	[1][8]
Boiling Point	314.3 ± 25.0 °C (Predicted)	[2][5]
Density	1.364 ± 0.06 g/cm ³ (Predicted)	[2][5]
Flash Point	143.9 ± 23.2 °C	[5][6]
Refractive Index	1.54	[6]
Storage	Room temperature, sealed in a dry environment	[1][3]

Synthesis and Experimental Protocols

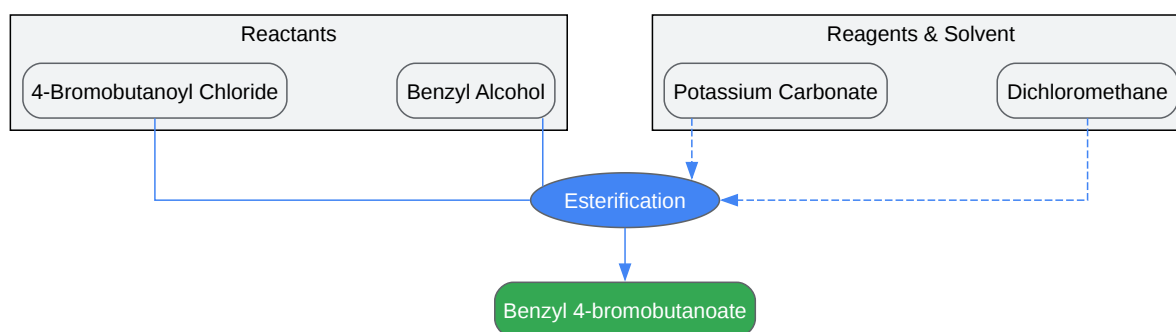
Benzyl 4-bromobutanoate is commonly synthesized via the esterification of 4-bromobutyric acid or its acyl chloride derivative with benzyl alcohol. The following protocols provide detailed methodologies for its preparation.

This method involves the reaction of 4-bromobutanoyl chloride with benzyl alcohol in the presence of a base.

Experimental Protocol:

- Reaction Setup: Dissolve 4-bromobutanoyl chloride (10.27 g, 55.4 mmol) in 100 mL of dichloromethane in a suitable reaction vessel.[2][4]
- Addition of Alcohol: Add benzyl alcohol (6.29 g, 58.1 mmol) to the solution.[2][4]
- Base Addition: Add potassium carbonate (8.3 g, 60 mmol) to the mixture in four portions.[2][4]
- Reaction: Stir the reaction mixture at room temperature for 2 hours.[2][4]

- Work-up: Add water to the reaction mixture to separate the layers. The organic layer is then washed sequentially with water and brine.[2][4]
- Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate. Remove the solvent by evaporation under reduced pressure to yield the final product.[2][4]
- Yield: This procedure typically yields **benzyl 4-bromobutanoate** as a colorless oil (11.87 g, 83% yield).[2][4]



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Synthesis of **Benzyl 4-bromobutanoate**.

An alternative method involves the direct esterification of 4-bromobutyric acid with benzyl alcohol using an acid catalyst.

Experimental Protocol:

- Reaction Setup: In 80 mL of dry dichloromethane, combine 4-bromobutyric acid (3.34 g, 20 mmol), benzyl alcohol (10.4 mL, 0.1 mol), and magnesium sulfate (9.6 g, 80 mmol).[9]
- Catalyst Addition: Add concentrated sulfuric acid (0.2 mL) to the mixture.[9]
- Reaction: Vigorously stir the reaction mixture for 48 hours at room temperature.[9]

- Quenching: Quench the reaction with a saturated sodium bicarbonate solution.[\[9\]](#)
- Work-up: Separate the organic layer, wash it with water, and dry over MgSO₄.[\[9\]](#)
- Purification: Evaporate the solvent and purify the crude product by column chromatography using dichloromethane as the eluent.[\[9\]](#)
- Yield: This process yields **benzyl 4-bromobutanoate** as a colorless oil (4.89 g, 95% yield).[\[9\]](#)

Reactivity and Applications

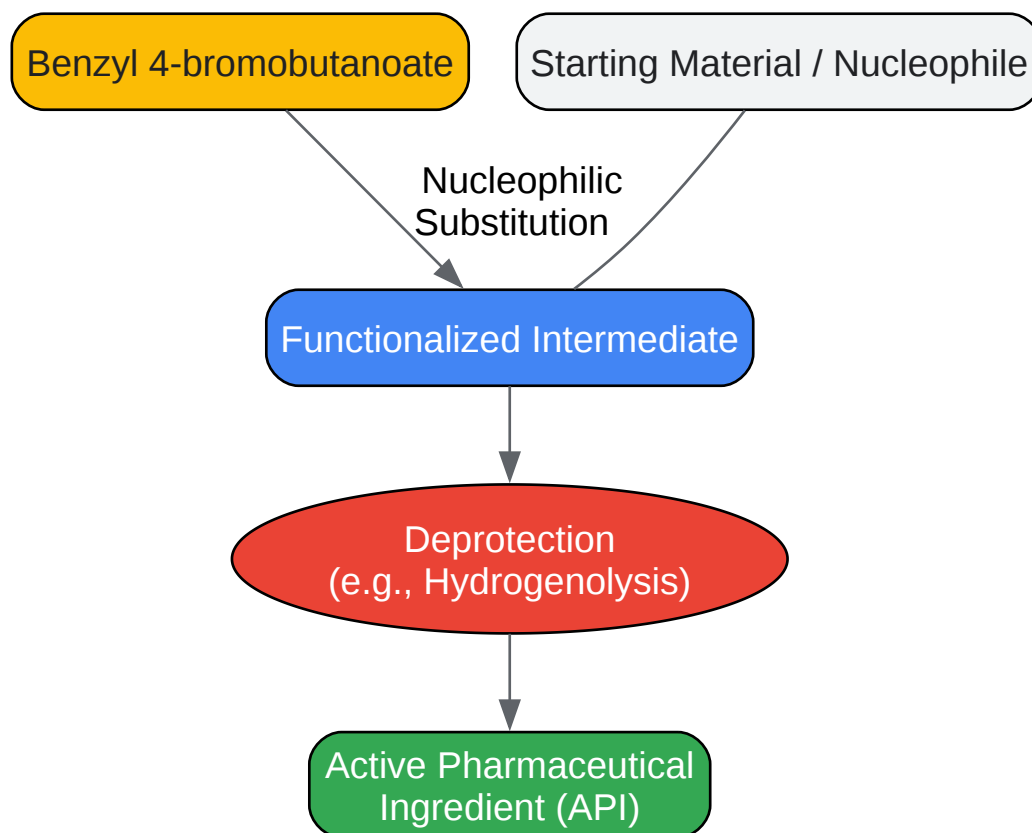
The chemical structure of **Benzyl 4-bromobutanoate** makes it a highly useful intermediate in organic synthesis.[\[10\]](#)

- Nucleophilic Substitution: The bromine atom serves as an excellent leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups (e.g., amines, thiols, azides) at the end of the butyrate chain.[\[10\]](#)
- Carboxylic Acid Deprotection: The benzyl ester group acts as a protecting group for the carboxylic acid. It can be selectively removed under mild conditions, typically through hydrogenolysis, to yield the free carboxylic acid.[\[10\]](#)

These reactive sites make **Benzyl 4-bromobutanoate** a key component in the multi-step synthesis of complex molecules. Its primary applications are in:

- Pharmaceutical Development: It is a crucial building block for synthesizing a range of medicinal compounds, including novel cardiovascular and central nervous system agents.[\[10\]](#) It has been used in the synthesis of N-benzyl-5-bromoindolin-2-one derivatives, which have shown potential as anticancer agents by inducing cell cycle arrest.
- Protein Degradation: It is listed as a building block for protein degraders, a growing area in drug discovery.[\[1\]](#)
- Chemical Biology: The compound is used to create functionalized biomolecules and molecular probes for studying biological processes and drug-target interactions.[\[10\]](#)

- Agrochemicals and Fragrances: It serves as an intermediate in the production of various agrochemicals and fragrances.[6]



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Role in Active Pharmaceutical Ingredient (API) Synthesis.

Safety and Handling

Benzyl 4-bromobutanoate is classified as toxic to aquatic life with long-lasting effects.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this chemical. It is intended for professional research and industrial use only.[1]

This guide provides foundational knowledge for the effective and safe use of **Benzyl 4-bromobutanoate** in a research and development setting. Its versatile nature ensures its continued relevance as a key intermediate in the synthesis of novel and complex molecules.

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